molecular formula C15H13ClN4O3 B11290795 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11290795
M. Wt: 332.74 g/mol
InChI Key: TYCICNXEWIVVGI-UHFFFAOYSA-N
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Description

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of chromenones and tetrazoles This compound is characterized by the presence of a tetrazole ring, a chromenone core, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step reactions. One common method involves the reaction of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the tetrazole moiety . The reaction conditions often require heating to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chromenone core can interact with enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its combination of a tetrazole ring, a chromenone core, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

2-chloro-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C15H13ClN4O3/c16-11-5-10-8-3-1-2-4-9(8)15(21)23-12(10)6-13(11)22-7-14-17-19-20-18-14/h5-6H,1-4,7H2,(H,17,18,19,20)

InChI Key

TYCICNXEWIVVGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=NNN=N4)Cl

Origin of Product

United States

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